molecular formula C18H19N3O2S2 B2858514 2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide CAS No. 1291844-39-7

2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide

Cat. No.: B2858514
CAS No.: 1291844-39-7
M. Wt: 373.49
InChI Key: LREILDNOVAYTGU-UHFFFAOYSA-N
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Description

This compound belongs to the thienopyrimidine class, characterized by a fused thiophene-pyrimidine core. The structure features a 2-methylphenyl substituent at position 3 of the thieno[3,2-d]pyrimidin-4-one scaffold and a sulfanyl-linked N-isopropylacetamide moiety at position 2. The thienopyrimidine core is a privileged structure in medicinal chemistry, known for its versatility in modulating biological targets such as kinases and enzymes . Structural elucidation of such compounds often relies on X-ray crystallography refined using programs like SHELXL .

Properties

IUPAC Name

2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c1-11(2)19-15(22)10-25-18-20-13-8-9-24-16(13)17(23)21(18)14-7-5-4-6-12(14)3/h4-9,11H,10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREILDNOVAYTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features and Physicochemical Properties of Analogues

Compound Name Thienopyrimidine Substituents Acetamide Substituents Melting Point (°C) Yield (%) Spectral Data (IR/NMR) Reference
Target Compound: 2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide 3-(2-methylphenyl) N-isopropyl Not reported Not reported Not provided in evidence N/A
2-[(6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide 3-phenyl, 6-ethyl N-(4-nitrophenyl) Not reported Not reported ChemSpider ID: 378775-68-9
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide Fused benzothieno-triazolo-pyrimidine N-phenyl Not reported 68–74 Not provided
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide Hydrazinylidene-cyano linker N-(4-sulfamoylphenyl) 288 94 IR: 3325 cm⁻¹ (NH), 2214 cm⁻¹ (C≡N)
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 4-methylpyrimidinone N-(2,3-dichlorophenyl) 230 80 ¹H-NMR: δ 12.50 (NH), 2.19 (CH₃)

Key Observations:

Substituent Effects: The N-isopropyl group in the target compound contrasts with N-(4-nitrophenyl) () and N-(2,3-dichlorophenyl) (), which introduce electron-withdrawing groups. These substituents may reduce solubility but improve target affinity via dipole interactions. The 2-methylphenyl group on the thienopyrimidine core provides steric hindrance compared to the 6-ethyl substituent in , which could alter binding pocket interactions .

Synthetic Efficiency : Yields for analogues range from 68% () to 94% (), suggesting that coupling reactions (e.g., with diazonium salts or chloroacetanilides) are generally efficient but dependent on substituent reactivity .

Spectral and Crystallographic Insights

  • IR/NMR Trends: Compounds with cyano groups (e.g., ’s 13a) show distinct IR peaks at ~2214 cm⁻¹ (C≡N), absent in the target compound. The target’s N-isopropyl group would likely exhibit characteristic ¹H-NMR signals at δ ~1.2–1.4 (CH(CH₃)₂) .

Functional Implications

  • Lipophilicity : The target’s 2-methylphenyl and isopropyl groups likely increase logP compared to ’s 4-sulfamoylphenyl derivative, which has a polar sulfonamide group enhancing aqueous solubility .

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